molecular formula C8H6F4O B1297460 2-Fluoro-5-(trifluoromethyl)benzyl alcohol CAS No. 207974-09-2

2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B1297460
CAS No.: 207974-09-2
M. Wt: 194.13 g/mol
InChI Key: LFWIVOZRZSAKAL-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O. It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. This compound is a colorless liquid with a faint yellow hue and is known for its volatility and solubility in various organic solvents such as ethanol, ether, and dichloromethane .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The presence of fluorine and trifluoromethyl groups can influence the enzyme’s activity, potentially altering the reaction rate and specificity. Additionally, this compound may interact with other biomolecules such as cytochrome P450 enzymes, which are involved in the metabolism of various compounds .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the substrate from accessing the catalytic residues. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as alcohol dehydrogenase and cytochrome P450. These enzymes facilitate the conversion of the compound into metabolites that can be further processed or excreted by the organism. The presence of fluorine and trifluoromethyl groups can influence the metabolic flux and the levels of specific metabolites, potentially leading to unique metabolic profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound can impact its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-5-chlorobenzyl alcohol with trifluoroacetic acid and a base. The reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-5-(trifluoromethyl)benzaldehyde, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)benzyl chloride

Comparison: Compared to these similar compounds, 2-Fluoro-5-(trifluoromethyl)benzyl alcohol is unique due to its alcohol functional group, which imparts different reactivity and solubility properties. This makes it particularly useful in reactions requiring nucleophilic attack or hydrogen bonding .

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWIVOZRZSAKAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343394
Record name 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-09-2
Record name 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207974-09-2
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